1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-19-17(21)14-8-11-4-2-3-5-13(11)20(14)18(22)12-6-7-15-16(9-12)24-10-23-15/h2-7,9,14H,8,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDKHBSJFALDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines.
Mode of Action
It has been suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biochemical Pathways
It is known that similar compounds modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.
Result of Action
Similar compounds have been reported to exhibit anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines.
Action Environment
The synthesis of similar compounds involves a pd-catalyzed c-n cross-coupling, which suggests that the reaction conditions could potentially influence the compound’s action and stability.
Biological Activity
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide, with CAS Number 1103514-26-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₆N₂O₄
- Molecular Weight : 324.3 g/mol
Biological Activity Overview
Research has indicated that compounds containing the 1,3-benzodioxole moiety often exhibit significant biological activities, including insecticidal and antimicrobial properties. The specific compound studied here has shown promise in various biological assays.
Insecticidal Activity
A study highlighted the insecticidal properties of related compounds featuring the 1,3-benzodioxole structure. For instance, derivatives demonstrated effective larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound's efficacy was measured using LC50 and LC90 values, indicating its potential as an insecticide in vector control strategies .
| Compound | LC50 (μM) | LC90 (μM) |
|---|---|---|
| Temephos (control) | <10.94 | N/A |
| 3,4-(Methylenedioxy) Cinnamic Acid | 28.9 ± 5.6 | 162.7 ± 26.2 |
Cytotoxicity Studies
In assessing the safety profile of these compounds, it was found that certain derivatives exhibited no cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM). This suggests a favorable safety margin for potential therapeutic applications .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within organisms. The presence of the benzodioxole structure is crucial for its activity, as it enhances interactions with biological macromolecules.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of benzodioxole derivatives:
- Insecticidal Efficacy : A recent study synthesized various benzodioxole derivatives and evaluated their larvicidal effects against Aedes aegypti. The results indicated that compounds with specific substitutions on the benzodioxole ring exhibited enhanced larvicidal activity compared to traditional insecticides .
- Safety Assessments : In vivo studies conducted on mice treated with high doses of related compounds showed minimal behavioral effects and no significant toxicity in vital organs such as the liver and kidneys .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indole vs. Indoline Carboxamides
- N-(Benzoylphenyl)-5-substituted-1H-indole-2-carboxamides (Compounds 8–12, 15, 16, 18) Structural Differences: These compounds replace the indoline ring in the target molecule with an indole system. Functional Impact: Indole derivatives in demonstrated lipid-lowering effects in hyperlipidemia models, suggesting that indoline analogs like the target compound may retain or modify this activity due to altered metabolic stability . Key Data:
| Property | Target Compound | Indole Analogs (e.g., Compound 8) |
|---|---|---|
| Core Structure | Indoline (saturated) | Indole (unsaturated) |
| Metabolic Stability | Likely higher | Moderate (prone to oxidation) |
| Bioactivity | Not reported | Lipid-lowering (IC₅₀ ~10–50 μM) |
Benzo[d][1,3]dioxole Derivatives
(E)-2-[1-(Benzo[d][1,3]dioxol-5-yl)ethylidene]-N-methylhydrazine-1-carbothioamide
- Structural Similarities : Shares the benzo[d][1,3]dioxole group but incorporates a hydrazine-carbothioamide scaffold instead of indoline-carboxamide.
- Functional Impact : The crystal structure () reveals a hydrogen bond (N2–H1N2···S1, 2.14 Å), which stabilizes the conformation. This suggests that the target compound’s benzo[d][1,3]dioxole moiety may similarly engage in hydrogen bonding with biological targets .
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z)
- Structural Differences : Simpler carboxamide lacking the indoline ring. The phenyl group at the amide nitrogen contrasts with the N-methylindoline in the target.
- Functional Impact : Synthesized via oxidative coupling (), this compound’s reduced steric bulk may increase solubility but decrease target selectivity compared to the bulkier indoline derivative .
Quinolinone and Thiazole Analogs
- 3-(Benzo[1,3]dioxole-5-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 96) Structural Differences: Replaces indoline with a quinolinone core and adds a pentyl chain. Functional Impact: The pentyl group increases lipophilicity (logP ~3.5 vs. However, the quinolinone’s ketone may reduce metabolic stability compared to the indoline’s amine .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 50)
- Structural Differences : Features a thiazole ring and cyclopropanecarboxamide instead of indoline.
- Functional Impact : The thiazole’s electronegative nitrogen may improve hydrogen-bond acceptor capacity, but the rigid cyclopropane could limit conformational adaptability compared to the indoline’s flexibility .
Critical Analysis of Structural Determinants
- Bioavailability: The target compound’s indoline ring may confer higher metabolic stability than indole or quinolinone analogs, as saturation reduces oxidation susceptibility .
- Binding Interactions : The benzo[d][1,3]dioxole group’s electron density could enhance π-stacking in hydrophobic pockets, while the N-methyl group balances lipophilicity and solubility .
- Contradictions: While pentyl chains in quinolinones improve lipophilicity (), excessive bulk in thiazole derivatives () may hinder target engagement, highlighting the need for substituent optimization.
Q & A
Q. What are the key structural features of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide, and how do they influence its reactivity?
The compound comprises three critical moieties:
- Benzo[d][1,3]dioxole : A fused bicyclic aromatic system with electron-rich oxygen atoms, enhancing electrophilic substitution reactivity .
- Indoline-2-carboxamide : A partially saturated bicyclic system with a methyl-substituted amide group, contributing to conformational rigidity and hydrogen-bonding potential .
- Carbonyl linker : Facilitates conjugation between the aromatic and indoline systems, influencing electronic delocalization and binding to biological targets .
Methodological Insight : Use density functional theory (DFT) to map electron distribution and nuclear magnetic resonance (NMR) to confirm spatial arrangement (e.g., coupling constants for dihedral angles) .
Q. What synthetic routes are optimal for preparing this compound?
A multi-step approach is typically employed:
Condensation : React benzo[d][1,3]dioxole-5-carboxylic acid with thionyl chloride to form the acyl chloride intermediate .
Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the indoline-2-carboxamide moiety under anhydrous conditions (DMF, 0–5°C) .
Methylation : Introduce the N-methyl group via reductive amination or alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .
Critical parameters : Control reaction temperature (<50°C) to prevent racemization and optimize solvent polarity to enhance yield (e.g., dichloromethane for step 2) .
Q. How can the purity and identity of the compound be validated?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 6.16 ppm for dioxole protons ) and high-resolution mass spectrometry (HRMS) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯S interactions observed in analogous compounds) .
Advanced Research Questions
Q. What mechanisms underlie its biological activity, and how can target interactions be studied?
Proposed mechanism : The compound likely inhibits enzymes (e.g., kinases) or receptors (e.g., GPCRs) via:
- Hydrogen bonding : Amide and dioxole oxygen atoms engage with active-site residues .
- π-π stacking : Aromatic systems interact with hydrophobic pockets .
Methodology : - Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized targets.
- Molecular docking : Use AutoDock Vina to simulate interactions with homology-modeled proteins .
- Mutagenesis : Validate critical binding residues (e.g., alanine scanning) .
Q. How can contradictory bioactivity data across studies be resolved?
Common contradictions : Discrepancies in IC₅₀ values (e.g., cytotoxicity vs. therapeutic efficacy). Resolution strategies :
- Assay standardization : Normalize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) .
- Metabolic profiling : Use LC-MS to identify metabolite interference (e.g., cytochrome P450-mediated degradation) .
- Crystallographic analysis : Compare binding modes in different crystal forms (e.g., orthorhombic vs. monoclinic) .
Q. What structure-activity relationship (SAR) trends are observed in analogs?
Key modifications and effects :
- Dioxole substitution : Electron-withdrawing groups (e.g., –NO₂) reduce solubility but enhance target affinity .
- Indoline methylation : N-Methyl improves metabolic stability but may sterically hinder binding .
- Carboxamide replacement : Thiocarboxamide derivatives show altered selectivity profiles .
SAR workflow : Synthesize analogs via parallel chemistry (e.g., Ugi reaction), screen in high-throughput assays, and apply QSAR modeling .
Q. How can biological activity be optimized without compromising stability?
Strategies :
- Prodrug design : Introduce ester groups at the indoline nitrogen to enhance bioavailability, with enzymatic cleavage in target tissues .
- Salt formation : Use hydrochloride salts to improve aqueous solubility .
- Co-crystallization : Stabilize the compound via co-formers (e.g., succinic acid) to prevent hygroscopic degradation .
Q. What experimental approaches address solubility and stability challenges?
- Solubility : Test in buffered solutions (pH 1.2–7.4) with surfactants (e.g., Tween-80) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
- Cryopreservation : Lyophilize with trehalose as a cryoprotectant for long-term storage .
Specialized Technical Questions
Q. How does the crystal structure inform formulation strategies?
Observations :
- Hydrogen-bond networks : Anti-parallel dimer formation via N–H⋯S bonds suggests excipients must avoid disrupting these interactions .
- Disordered methyl groups : Dynamic disorder (occupancy 0.5–0.75) indicates flexibility, necessitating amorphous solid dispersions for consistent dissolution .
Q. Can synergistic effects with other therapeutic agents be predicted?
Approach :
- Combinatorial screening : Use checkerboard assays to identify additive/synergistic pairs (e.g., with cisplatin in cancer models) .
- Pathway analysis : Map compound-target interactions in KEGG pathways to identify co-targets (e.g., PI3K/AKT and MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
